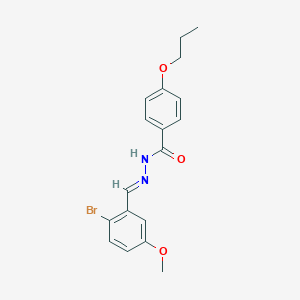![molecular formula C18H20N2O2 B3867275 N-{[(1-methyl-2-phenylethyl)amino]carbonyl}-2-phenylacetamide](/img/structure/B3867275.png)
N-{[(1-methyl-2-phenylethyl)amino]carbonyl}-2-phenylacetamide
Overview
Description
N-{[(1-methyl-2-phenylethyl)amino]carbonyl}-2-phenylacetamide, also known as N-phenylacetyl-L-prolylglycine ethyl ester (or Noopept), is a synthetic nootropic compound that has gained popularity among researchers in the field of cognitive enhancement. Noopept is a derivative of the racetam family of compounds and has been found to have neuroprotective and cognitive enhancing effects.
Mechanism of Action
The exact mechanism of action of Noopept is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters, including glutamate and acetylcholine. Noopept has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in promoting neuronal growth and survival.
Biochemical and Physiological Effects:
Noopept has been found to have several biochemical and physiological effects, including increasing the density of glutamate receptors in the brain, improving cerebral blood flow, and reducing oxidative stress and inflammation. It has also been shown to enhance the production of ATP, the primary energy source for cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of Noopept for lab experiments is its ability to improve cognitive function and memory in animal models, making it a useful tool for studying the underlying mechanisms of these processes. However, one limitation of Noopept is that it can be difficult to administer in precise doses, which can affect the reproducibility of results.
Future Directions
There are several potential future directions for research on Noopept, including:
1. Further investigation of its neuroprotective effects and potential therapeutic applications for neurological disorders.
2. Exploration of its effects on other neurotransmitter systems and their potential implications for cognitive function.
3. Development of more precise methods for administering Noopept to improve the reproducibility of results.
4. Investigation of the long-term effects of Noopept use on cognitive function and overall health.
Conclusion:
Noopept is a synthetic nootropic compound that has gained popularity among researchers for its potential cognitive enhancing and neuroprotective effects. Its exact mechanism of action is not fully understood, but it is believed to work by modulating the activity of various neurotransmitters and promoting the expression of BDNF. Noopept has been extensively studied for its potential therapeutic applications for neurological disorders and has several advantages and limitations for lab experiments. There are several potential future directions for research on Noopept, including further investigation of its neuroprotective effects and potential therapeutic applications.
Scientific Research Applications
Noopept has been extensively studied for its potential therapeutic effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and stroke. It has been found to improve cognitive function, memory, and learning in animal models and human clinical trials. Noopept has also been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
2-phenyl-N-(1-phenylpropan-2-ylcarbamoyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(12-15-8-4-2-5-9-15)19-18(22)20-17(21)13-16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H2,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVCUZVPSMRBAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(6,8-dimethoxy-4-methyl-2-quinolinyl)-3-piperidinyl]methanol](/img/structure/B3867197.png)
![N-(3-chlorophenyl)-N-{2-oxo-2-[2-(3-pyridinylmethylene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B3867204.png)
![N'-(2,4-dimethoxybenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3867208.png)
![2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B3867225.png)

![ethyl 2-(4-chlorobenzylidene)-7-methyl-5-(3-nitrophenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867232.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B3867237.png)
![2,2'-oxybis[N-(4-acetylphenyl)benzamide]](/img/structure/B3867242.png)
![N-[3-(3,4-dimethylphenoxy)propyl]-1-butanamine](/img/structure/B3867248.png)
![8-methoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B3867264.png)
![N'-[4-(dimethylamino)benzylidene]benzenesulfonohydrazide](/img/structure/B3867267.png)
![N'-[4-(benzyloxy)benzylidene]-4-tert-butylbenzohydrazide](/img/structure/B3867274.png)
![(1-{2-[(6-methyl-2-phenylpyrimidin-4-yl)amino]ethyl}piperidin-3-yl)methanol](/img/structure/B3867279.png)
![N-allyl-2-[2-(2-chlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867293.png)